molecular formula C14H28N2O2 B2796046 tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate CAS No. 1630815-58-5

tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate

Cat. No. B2796046
CAS RN: 1630815-58-5
M. Wt: 256.39
InChI Key: YTQAXOJHSREFSY-AWEZNQCLSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group, which is a common feature in many organic compounds . The tert-butyl group is a bulky group that can influence the reactivity and properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the bulky tert-butyl group, which could cause steric hindrance and affect the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tert-butyl group, the pyrrolidine ring, and the carboxylate group. The tert-butyl group is known to exhibit a unique reactivity pattern due to its crowded structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could affect its solubility, boiling point, and other properties .

Scientific Research Applications

Synthetic Organic Chemistry

Tertiary butyl esters, such as the compound , find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .

Biosynthetic and Biodegradation Pathways

The tert-butyl group, a component of the compound, plays a significant role in biosynthetic and biodegradation pathways . Its unique reactivity pattern is utilized in these processes .

Biocatalytic Processes

The tert-butyl group’s unique properties also make it suitable for application in biocatalytic processes . These processes involve the use of biological systems or their parts to speed up chemical reactions .

Reductive Aminations

The compound can be used in catalytic reductive aminations, an important class of reactions widely applied in research laboratories and industries for the synthesis of amines as well as pharmaceuticals, agrochemicals, and biomolecules . In particular, catalytic reductive aminations using molecular hydrogen are highly valued and essential .

Synthesis of Different Kinds of Amines

Reductive aminations couple easily accessible carbonyl compounds (aldehydes or ketones) with ammonia, amines, or nitro compounds in the presence of suitable catalysts and hydrogen . This enables the preparation of linear and branched primary, secondary, and tertiary amines including N-methylamines and molecules used in life science applications .

Drug Synthesis and Biomolecular Studies

The compound is a versatile chemical compound used in scientific research. Its unique properties make it ideal for various applications, including drug synthesis and biomolecular studies.

properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)9-14(10-15)7-6-8-16(14)12(17)18-13(3,4)5/h11H,6-10,15H2,1-5H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQAXOJHSREFSY-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@]1(CCCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115533
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-(aminomethyl)-2-(2-methylpropyl)pyrrolidine-1-carboxylate

CAS RN

1630815-58-5
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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